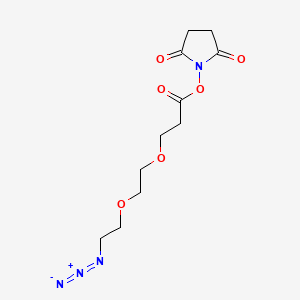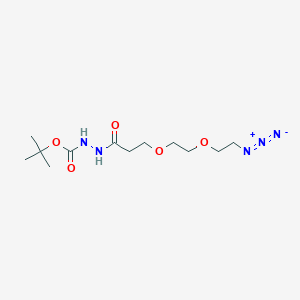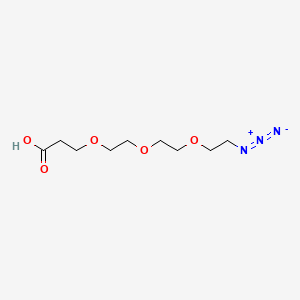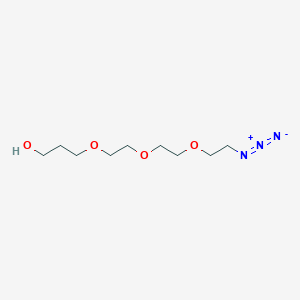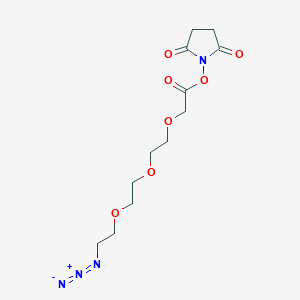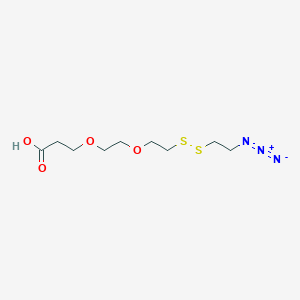
Azido-SS-PEG2-acid
Vue d'ensemble
Description
Azido-SS-PEG2-acid is a cleavable linker containing two units of polyethylene glycol (PEG) used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent that contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
Analyse Biochimique
Biochemical Properties
Azido-C2-SS-PEG2-C2-acid plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . The nature of these interactions is primarily covalent bonding, leading to the formation of stable ADCs .
Cellular Effects
The effects of Azido-C2-SS-PEG2-C2-acid on cells are largely dependent on the specific ADC it is part of. As a linker, it helps attach cytotoxic drugs to antibodies, allowing the drug to be delivered directly to target cells . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-C2-SS-PEG2-C2-acid exerts its effects at the molecular level through its role in the formation of ADCs . It binds to biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This can lead to changes in gene expression and enzyme activity, depending on the specific ADC .
Temporal Effects in Laboratory Settings
The effects of Azido-C2-SS-PEG2-C2-acid over time in laboratory settings are largely dependent on the stability of the ADC it forms
Dosage Effects in Animal Models
As a linker in ADCs, its effects would likely depend on the specific ADC and the dosage used .
Metabolic Pathways
Azido-C2-SS-PEG2-C2-acid is involved in the metabolic pathway of ADC synthesis . It interacts with enzymes or cofactors that catalyze the azide-alkyne cycloaddition reaction
Transport and Distribution
Azido-C2-SS-PEG2-C2-acid is transported and distributed within cells as part of ADCs . Its localization or accumulation would depend on the specific ADC and the target cells .
Subcellular Localization
As part of an ADC, it would likely be localized to the area where the ADC is designed to act
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-SS-PEG2-acid involves the incorporation of azide and carboxylic acid functional groups into a PEG linker. The azide group is introduced through nucleophilic substitution reactions, while the carboxylic acid group is typically introduced via esterification or amidation reactions. The PEG linker is synthesized by polymerizing ethylene oxide units, followed by functionalization with azide and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-SS-PEG2-acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a stable triazole linkage without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, under mild reaction conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions, making it suitable for biological applications
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used to conjugate the PEG linker to various biomolecules or drugs .
Applications De Recherche Scientifique
Azido-SS-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to synthesize complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label and track biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the synthesis of functional materials and nanomaterials for various industrial applications
Mécanisme D'action
Azido-SS-PEG2-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with DBCO/BCN groups without a catalyst (SPAAC). These reactions result in the covalent attachment of the PEG linker to target molecules, enhancing their solubility, stability, and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG2-acid: Contains an azide group with a terminal carboxylic acid, used in similar click chemistry reactions.
Azido-SS-PEG2-acid: A cleavable PEG linker with similar functional groups and applications.
Uniqueness
This compound is unique due to its cleavable disulfide bond, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly useful in the development of ADCs, where the linker can be cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug specifically at the target site .
Propriétés
IUPAC Name |
3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S2/c10-12-11-2-7-17-18-8-6-16-5-4-15-3-1-9(13)14/h1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCXCCDJZIEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCSSCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


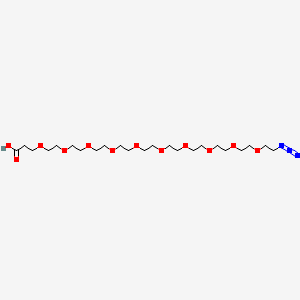


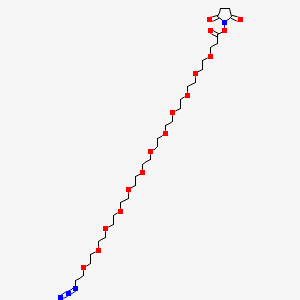

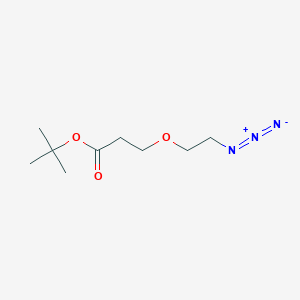

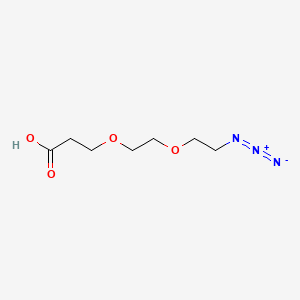
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
